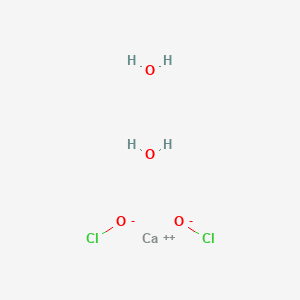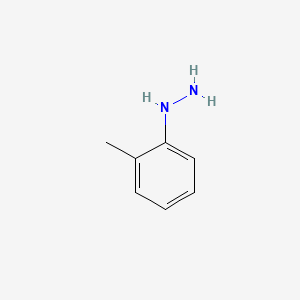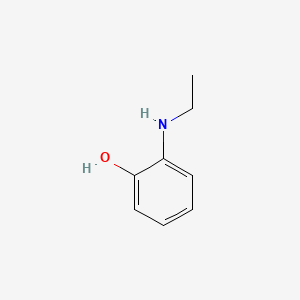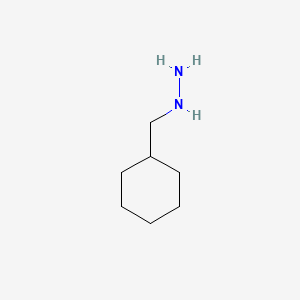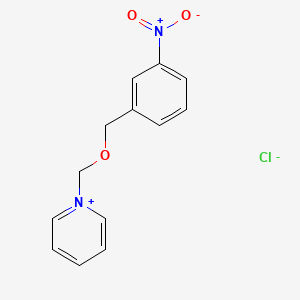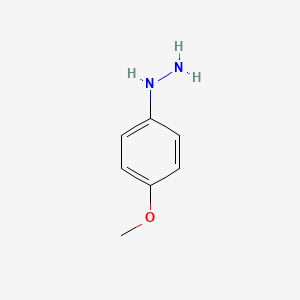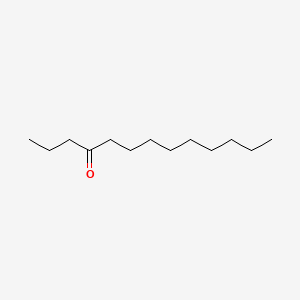
4-十三酮
描述
4-Tridecanone is a naturally occurring ketone. It has a molecular formula of C13H26O, an average mass of 198.345 Da, and a monoisotopic mass of 198.198364 Da .
Synthesis Analysis
4-Tridecanone can be synthesized by treating its methyl ether with aluminium chloride in benzene . Another method involves the condensation of dodecylmagnesium bromide with m-methoxybenzamide in ethyl ether .Molecular Structure Analysis
The molecular structure of 4-Tridecanone consists of 13 carbon atoms, 26 hydrogen atoms, and one oxygen atom . The IUPAC Standard InChI is InChI=1S/C13H26O/c1-3-5-6-7-8-9-10-12-13(14)11-4-2/h3-12H2,1-2H3 .Physical And Chemical Properties Analysis
4-Tridecanone has a density of 0.8±0.1 g/cm3, a boiling point of 260.7±8.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C . It has a flash point of 79.7±14.0 °C, an index of refraction of 1.432, and a molar refractivity of 62.3±0.3 cm3 .科学研究应用
1. 昆虫驱避性和毒性
4-十三酮已被确认为管理害虫昆虫的有效化合物。研究表明,它对各种昆虫物种具有显著的毒性和驱避性。例如,它对红火蚁(Solenopsis invicta)具有毒性,并由于其低哺乳动物毒性和成本效益性而被视为商业杀虫剂的替代选择(Chen, 2016)。此外,据报道,4-十三酮能够诱导棉铃虫细胞凋亡性细胞死亡,为其在植物-昆虫相互作用中的作用提供了见解(Zhang, Gao, & Gao, 2018)。它还在驱避蜱虫方面表现出良好效果,展示了作为节肢动物驱避剂的潜力(Kimps et al., 2011)。
2. 对昆虫发育的影响
研究表明,4-十三酮可以延缓棉铃虫(Helicoverpa armigera)的发育。这种延缓效应是通过P450基因介导的,改变了昆虫发育中的关键激素20-羟基脱氢酮的浓度(Zhang et al., 2016)。
3. 信息素合成
4-十三酮可用作合成各种信息素的基础。例如,它已被用于合成南方玉米根虫和其他物种的信息素,展示了其在创造生物活性化合物方面的多功能性(Lamers et al., 2003)。
4. 杀线虫活性
该化合物对寄生线虫Meloidogyne incognita表现出杀线虫活性。合成的2-十三酮肟酯显示出显著的线虫死亡率,具有在农业中应用的潜力(Paul et al., 2009)。
5. 杀虫特性
发现2-十三酮蒸气对豆蝽Callosobruchus maculatus具有显著影响,特别是在卵杀活性方面,减少了产卵和孵化的数量,以及成虫数量(Braga et al., 2007)。
属性
IUPAC Name |
tridecan-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O/c1-3-5-6-7-8-9-10-12-13(14)11-4-2/h3-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWSRUPAFLPWLNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80180854 | |
| Record name | Tridecan-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80180854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid or melt; mp = 18-19 deg C; [Alfa Aesar MSDS] | |
| Record name | 4-Tridecanone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11231 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
4-Tridecanone | |
CAS RN |
26215-90-7 | |
| Record name | 4-Tridecanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26215-90-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tridecan-4-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026215907 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Tridecanone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158500 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tridecan-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80180854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tridecan-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.184 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Tridecanone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q63W356HC2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary source of 4-Tridecanone according to the provided research?
A1: The provided research highlights Houttuynia cordata Thunb., also known as heartleaf, as a significant source of 4-Tridecanone. Specifically, this compound is a major constituent of the essential oils extracted from various parts of the plant, including leaves, stems, and flowers. [, ]
Q2: Are there variations in 4-Tridecanone content within different parts of Houttuynia cordata and across harvest seasons?
A2: Yes, research indicates that the concentration of 4-Tridecanone can vary. For instance, while it's a major component in leaves, stems, and flowers, it's less prominent in the rhizomes and roots of Houttuynia cordata. [] Additionally, studies have observed differences in 4-Tridecanone levels in Houttuynia cordata depending on the harvest season. []
Q3: How does the processing of Houttuynia cordata affect 4-Tridecanone content?
A3: Studies have compared essential oils from fresh Houttuynia cordata (FHC) and its dried form used for traditional medicine (DHC). Interestingly, FHC essential oils exhibit a higher concentration of 4-Tridecanone compared to DHC oils. [] This difference highlights the potential impact of processing techniques on the chemical composition of Houttuynia cordata and its essential oil constituents.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



